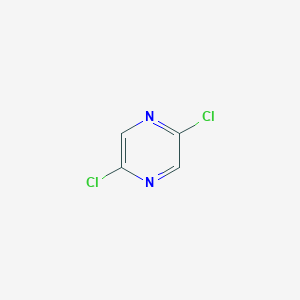

2,5-Dichloropyrazine

Descripción

Significance of Halogenated Pyrazines in Heterocyclic Chemistry

Halogenated heterocycles, including pyrazines, hold significant importance in modern synthetic organic chemistry. They serve as versatile intermediates for constructing more complex molecular architectures. The presence of halogen atoms, particularly chlorine, on the electron-deficient pyrazine (B50134) ring enhances its reactivity towards various transformations, most notably nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. rsc.orgsigmaaldrich.comguidechem.com These reactions allow for the selective introduction of diverse functional groups and the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgsigmaaldrich.comguidechem.comijrpc.com The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, making halogenated pyrazines reactive substrates for SNAr reactions with various nucleophiles such as amines, alcohols, and thiols. guidechem.com Furthermore, the halogen substituents can participate in cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Negishi couplings, enabling the construction of conjugated systems and complex molecules. rsc.orgrsc.org

Historical Context of 2,5-Dichloropyrazine Research

Early research into pyrazine chemistry laid the groundwork for understanding the reactivity of substituted pyrazines. Publications from the mid-20th century began to explore the synthesis and properties of simple halogenated pyrazines. A notable early contribution specifically focusing on this compound was published in the Journal of Organic Chemistry in 1964. acs.orgambeed.com These initial studies were crucial in establishing methods for synthesizing dichloropyrazines and investigating their fundamental chemical behavior, paving the way for their subsequent use in more sophisticated synthetic strategies.

Scope and Research Objectives of the Present Work on this compound

Research involving this compound in advanced organic chemistry primarily focuses on leveraging its reactivity for the synthesis of novel compounds. Key objectives include developing efficient and selective synthetic routes to this compound itself and utilizing it as a versatile intermediate in various reactions. Studies aim to explore the regioselectivity of nucleophilic substitution reactions on the pyrazine core and to apply transition metal catalysis for selective functionalization at the halogenated positions. rsc.org The goal is often the creation of complex pyrazine derivatives with potential applications in medicinal chemistry, materials science, or as ligands in catalysis. Research endeavors also involve optimizing reaction conditions, exploring new catalytic systems, and understanding the mechanistic aspects governing the reactivity of this compound to enable precise molecular construction.

While specific detailed research findings for this compound in isolation are spread across numerous studies focusing on diverse target molecules, its utility is consistently demonstrated in reactions such as:

Nucleophilic Aromatic Substitution (SNAr): Replacement of one or both chlorine atoms with various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functionalities. guidechem.com The regioselectivity can be influenced by other substituents on the pyrazine ring. researchgate.netacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions: Participation in reactions like Suzuki-Miyaura coupling with organoboronic acids or esters, Sonogashira coupling with terminal alkynes, and Negishi coupling with organozinc reagents, allowing for the formation of carbon-carbon bonds. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSDZAGCHKCSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319709 | |

| Record name | 2,5-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19745-07-4 | |

| Record name | 19745-07-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichloropyrazine and Its Precursors

Classical and Contemporary Synthetic Routes to 2,5-Dichloropyrazine

The synthesis of this compound often involves the functionalization of the pyrazine (B50134) core or its substituted derivatives. Several established methods exist for its preparation.

Synthesis from 2-Hydroxypyrazine (B42338) via Bromination and Phosphoryl Chloride Treatment

One synthetic route to this compound involves starting from 2-hydroxypyrazine. This method typically proceeds through initial bromination followed by treatment with phosphoryl chloride (POCl3). For instance, 2-hydroxypyrazine can be reacted with dibromohydantoin in N,N-dimethyl sulfoxide (B87167) (DMSO) to yield 2-hydroxy-5-bromopyrazine. This intermediate is then treated with phosphorus oxychloride, often with heating, to effect the conversion of the hydroxyl group to a chlorine atom, resulting in a mixture of this compound and 2-chloro-5-bromopyrazine. The total yield for this two-step process can be around 79% .

A detailed procedure describes adding 2-hydroxypyrazine to DMSO, cooling, and then adding dibromohydantoin in batches. After a hold period, water is added to precipitate 2-hydroxy-5-bromopyrazine. This solid is then added to phosphorus oxychloride and heated, followed by quenching into ice-water, filtration, extraction with isopropyl acetate, and concentration to obtain the product mixture .

Diazotization and Chlorination of 5-Chloropyrazin-2-amine

Another classical approach for synthesizing this compound involves the diazotization and subsequent chlorination of 5-chloropyrazin-2-amine. This method utilizes pyrazin-2-amine as a starting material, which is first chlorinated to produce 5-chloropyrazin-2-amine. Chlorination of pyrazin-2-amine can be achieved by adding N-chlorosuccinimide (NCS) to a solution of pyrazin-2-amine in anhydrous dichloromethane (B109758) under nitrogen finetechnology-ind.comlookchem.com. The resulting 5-chloropyrazin-2-amine is then subjected to diazotization using sodium nitrite (B80452) in concentrated hydrochloric acid, followed by purification to yield this compound finetechnology-ind.comlookchem.com.

A specific procedure outlines stirring 5-chloropyrazin-2-amine in concentrated HCl at a low temperature (0°C), adding an aqueous solution of sodium nitrite, and then stirring at 0°C and subsequently at room temperature. The reaction mixture is then neutralized with NaOH solution and extracted with dichloromethane lookchem.com. Purification by silica (B1680970) gel column chromatography can provide this compound as a colorless oil lookchem.com.

Palladium-Catalyzed Cyanation Routes to Pyrazine Intermediates

Palladium-catalyzed reactions, particularly cyanation, play a role in the synthesis of pyrazine intermediates that can be further transformed into dihalogenated pyrazines like this compound. While not a direct route to this compound itself in the provided information, palladium-catalyzed cyanation is highlighted in the synthesis of related dichloropyrazine derivatives, such as 3,6-dichloropyrazine-2-carbonitrile (B1371311) mdpi.comchemicalpapers.comresearchgate.net. This intermediate was prepared from 2-aminopyrazine (B29847) through a sequence including regioselective chlorination, bromination, palladium-catalyzed cyanation, and Sandmeyer diazotization/chlorination mdpi.comchemicalpapers.comresearchgate.net. This suggests the utility of palladium catalysis in introducing functional groups like nitrile onto the pyrazine ring at specific positions, which can be relevant for constructing dihalogenated pyrazines. Palladium-catalyzed coupling reactions, in general, are powerful tools for carbon-carbon and carbon-nitrogen bond formation in the synthesis of various organic compounds, including nitrogen-containing heterocycles uwindsor.caacs.org.

Regioselective Synthesis Strategies for Dihalogenated Pyrazines

Achieving regioselectivity in the synthesis of dihalogenated pyrazines is crucial, as pyrazine has multiple positions where substitution can occur. Various strategies have been developed to control the position of halogenation.

Ortho-Lithiation Challenges and Alternative Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for regioselectively functionalizing aromatic and heteroaromatic rings by directing metalation to positions ortho to a directing metalation group (DMG) uvm.eduusp.bracs.org. However, applying ortho-lithiation strategies to pyrazines and other azines can present challenges, often requiring strong bases thieme-connect.de. The metalation of pyrazine and pyridazine (B1198779) scaffolds remains difficult thieme-connect.de.

Alternative functionalization approaches are explored when ortho-lithiation is challenging or leads to poor regioselectivity. These can include strategies that utilize different types of intermediates or reaction mechanisms to achieve selective substitution. For instance, radical-based methods offer alternative pathways for functionalizing heteroarenes acs.orgnih.gov.

Minisci Reaction in Pyrazine Core Functionalization

The Minisci reaction is a well-established radical functionalization method for heteroarenes, involving the addition of nucleophilic carbon radicals to protonated azines acs.orgnih.govtdx.catresearchgate.net. While broadly applicable to various heterocycles, including pyrazines nih.gov, controlling the regioselectivity in Minisci reactions can be challenging, often leading to competing substitution at different positions, such as the C2 and C4 positions in pyridines acs.org.

Despite the challenges in regioselectivity control, the Minisci reaction and related radical processes are valuable for the direct functionalization of heteroaromatic bases acs.orgnih.govresearchgate.net. Research continues to explore factors influencing the regiochemistry of radical functionalization of heterocycles, including solvent and pH effects, which can sometimes be tuned to favor a desired regioselectivity nih.gov. While the provided information specifically mentions Minisci reactions in the context of pyridines and other azines generally, its application to pyrazines for regioselective halogenation or functionalization relevant to dihalogenated pyrazines is consistent with the broader use of this reaction in heteroarene chemistry.

Here is a summary of some synthetic approaches and intermediates discussed:

| Synthetic Route | Starting Material(s) | Key Reagents/Conditions | Product(s) | Relevant Section |

| Synthesis from 2-Hydroxypyrazine | 2-Hydroxypyrazine | Dibromohydantoin, DMSO, POCl3 | This compound, 2-Chloro-5-bromopyrazine | 2.1.1 |

| Synthesis from 5-Chloropyrazin-2-amine | 5-Chloropyrazin-2-amine | NaNO2, HCl | This compound | 2.1.2 |

| Synthesis of 3,6-dichloropyrazine-2-carbonitrile | 2-Aminopyrazine | Chlorination, Bromination, Pd-catalyzed cyanation, Sandmeyer reaction | 3,6-Dichloropyrazine-2-carbonitrile | 2.1.3 |

Advanced Synthetic Approaches to Functionalized this compound Analogues

Advanced synthetic strategies for functionalized this compound analogues leverage the reactivity of the chlorine atoms towards various nucleophiles and through transition metal-catalyzed cross-coupling reactions. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on substituted dichloropyrazines can be influenced by the electronic nature of existing substituents. An electron-withdrawing group at the 2-position of a 3,5-dichloropyrazine can direct nucleophilic attack preferentially to the 5-position, while an electron-donating group at the same position can favor substitution at the 3-position. epa.gov

Transition metal-catalyzed reactions, such as Suzuki and Negishi couplings, have been employed for the functionalization of halogenated pyrazines. Sonogashira coupling reactions have also been successfully applied to 1-substituted-3,5-dichloropyrazin-2(1H)-ones to introduce alkyne functionalities. These methods allow for the introduction of a wide range of carbon-carbon bonds, leading to highly functionalized pyrazine systems.

Synthesis of 1-Substituted-3,5-Dichloropyrazin-2(1H)-ones

1-Substituted-3,5-dichloropyrazin-2(1H)-ones serve as valuable precursors for the synthesis of asymmetrically substituted pyrazines. A typical synthesis of 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-one involves the reaction of 4-methoxybenzyl chloride with 3,5-dichloropyrazine. This reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The process involves a nucleophilic substitution reaction.

Incorporation of Selenium into Dichloropyrazine Derivatives

The incorporation of selenium into pyrazine systems, including those derived from dichloropyrazines, has been explored, contributing to the field of organoselenium chemistry. One approach involves the condensation of 2-aminoselenophenol with 2,3-dichloropyrazine (B116531) or its derivatives under basic or acidic conditions. Recent developments in the synthesis of organoselenium compounds based on reactions of organic diselenides with acetylenes have also shown the potential for preparing derivatives based on 2,3-dichloropyrazine. These methods highlight different strategies for introducing selenium atoms into the pyrazine scaffold, leading to novel selenium-containing heterocyclic systems.

Preparation of Pyrazine-2,6-Dicarbonitrile (B2728083) Derivatives

The preparation of pyrazine-2,6-dicarbonitrile derivatives often involves the introduction of nitrile groups onto a pre-existing pyrazine ring. While direct synthesis of pyrazine-2,6-dicarbonitrile was not detailed in the search results, a related approach involves the conversion of 2,6-dibromopyrazine (B1357810) to pyrazine-2,6-dicarbonitrile. Literature suggests methods such as cyanation mediated by copper(I) cyanide/sodium cyanide in DMF or palladium-catalyzed cyanation using palladium complexes and a cyanide source like zinc cyanide.

Related pyrazine-2,3-dicarbonitrile (B77751) derivatives have been synthesized through various routes. For instance, 5,6-diaminopyrazine-2,3-dicarbonitrile (B1308424) can be prepared by the reaction of diaminomaleonitrile (B72808) with a 1,2-dicarbonyl compound. Another method for preparing highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives involves a multicomponent reaction of 2,3-diaminomaleonitrile, a ketone, and an isocyanide in the presence of a catalytic amount of p-toluenesulfonic acid. Pyrazine-2,3-dicarbonitrile derivatives can also be obtained from the reaction of furan-2,3-diones with diaminomaleonitrile.

Chemical Reactivity and Mechanistic Studies of 2,5 Dichloropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,5-Dichloropyrazine

Nucleophilic aromatic substitution is a key reaction pathway for this compound, where a nucleophile replaces a halide leaving group on the aromatic ring. The electron-deficient nature of the pyrazine (B50134) ring, enhanced by the presence of the nitrogen atoms and the chlorine substituents, facilitates this type of reaction. SNAr reactions typically proceed via an addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate. fishersci.fi

Regioselectivity in SNAr Reactions with Various Nucleophiles

The regioselectivity of SNAr reactions on substituted pyrazines, including dichloropyrazines, can be influenced by the nature and position of other substituents on the ring and the specific nucleophile used. While this compound itself is symmetrically substituted, studies on related unsymmetrical dichloropyrazines provide insights into the factors governing regioselectivity in the pyrazine system.

Influence of Electron-Withdrawing Groups on Regioselectivity

Studies on 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack preferentially to the 5-position. researchgate.netacs.orgacs.orgnih.gov This regioselectivity is attributed to the EWG stabilizing the negative charge development in the Meisenheimer complex intermediate when the nucleophilic attack occurs at the position para to the EWG (which is the 5-position in this case). researchgate.netacs.orgacs.orgnih.gov For example, with a cyano or methyl ester group at the 2-position, substitution by amines preferentially occurs at the 5-position, with only a small percentage (3–8%) of the minor isomer (substitution at the 3-position) being observed in most cases. acs.org

Influence of Electron-Donating Groups on Regioselectivity

Conversely, when an electron-donating group (EDG) is present at the 2-position of a 2-substituted 3,5-dichloropyrazine, nucleophilic attack is directed preferentially to the 3-position. researchgate.netacs.orgacs.orgnih.gov The EDG destabilizes the negative charge in the Meisenheimer complex, but the effect is less pronounced at the ortho position (the 3-position) compared to the para position (the 5-position). researchgate.netacs.orgacs.orgnih.gov The methoxy (B1213986) group, a strong EDG, has been shown to provide high selectivity for substitution at the 3-position, with no observable formation of the minor regioisomer when reacted with various amines. acs.org With a methyl group at the 2-position, substitution typically occurs at the 3-position with 8–14% of the minor isomer (substitution at the 5-position) also being formed. acs.org

While these studies focus on 2-substituted 3,5-dichloropyrazines, the principles regarding the electronic influence of substituents on the pyrazine ring's electron density and the stability of intermediates are relevant to understanding potential regioselectivity in SNAr reactions of this compound if one of the chlorine atoms were selectively functionalized or if other substituents were present.

Mechanistic Pathways of Nucleophilic Attack

The most common mechanism for SNAr reactions on electron-deficient aromatic and heteroaromatic rings like pyrazine is the addition-elimination mechanism. fishersci.fi This involves two steps:

Addition: The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonant, negatively charged intermediate known as a Meisenheimer complex. fishersci.fi

Elimination: The leaving group (in this case, chloride) is expelled from the Meisenheimer complex, restoring aromaticity and yielding the substituted product. fishersci.fi

Computational studies, such as those using Density Functional Theory (DFT), are often employed to investigate the reaction pathway, transition state structures, and the stability of intermediates in SNAr reactions, providing a theoretical basis for experimental observations of regioselectivity and reactivity. researchgate.net Analysis of molecular orbitals, such as the LUMO (Lowest Unoccupied Molecular Orbital), can also provide insights into the most likely sites for nucleophilic attack. chemrxiv.orgwuxiapptec.com

Solvent Effects on SNAr Reactivity

Solvent effects can play a significant role in SNAr reactions. Polar protic and aprotic solvents are commonly used for SNAr reactions. fishersci.fi The solvent can influence the rate of the reaction by stabilizing the charged transition states and intermediates. Studies on SNAr reactions of other dihaloaromatic compounds have highlighted the impact of solvent on regioselectivity. researchgate.netbwise.kr For instance, nonpolar solvents have been shown to be crucial for achieving high ortho-selectivity in certain SNAr reactions. bwise.kr The choice of solvent can affect the solubility of the reactants and nucleophile, the strength of the nucleophile, and the stability of the Meisenheimer complex, all of which can impact the reaction rate and regioselectivity.

Cross-Coupling Reactions Involving this compound

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are essential tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium or nickel catalyst, a ligand, a base, and a coupling partner (e.g., organoboronic acids, organozinc reagents, organomagnesium reagents). rsc.orgacs.org

Examples of cross-coupling reactions that can be applied to dichloropyrazines include:

Suzuki-Miyaura coupling: Reaction with organoboronic acids or esters. rsc.orgnih.govorganic-chemistry.orgnsf.gov

Negishi coupling: Reaction with organozinc reagents. rsc.orgnih.govorganic-chemistry.org

Kumada coupling: Reaction with organomagnesium reagents. nih.govorganic-chemistry.org

Heck coupling: Reaction with activated alkenes. rsc.org

These cross-coupling reactions often allow for selective functionalization of one or both chlorine atoms on the pyrazine ring, depending on the reaction conditions and the nature of the coupling partner and catalyst system. The ability to perform selective mono- or di-substitution makes this compound a versatile building block for synthesizing diverse pyrazine derivatives. Studies on related dichlorinated heterocycles, such as 2,5-dichloropyridine (B42133) and 2,5-dichloropyrimidine, have demonstrated that ligand choice and reaction conditions can significantly influence site selectivity in cross-coupling reactions, enabling preferential coupling at one of the halogenated positions. nih.govorganic-chemistry.orgnsf.gov

Interactive Data Table: Regioselectivity in SNAr of 2-Substituted 3,5-Dichloropyrazines with Amines

| 2-Substituent | Nucleophile | Preferred Substitution Site | Minor Isomer (%) |

| Electron-Withdrawing (CN, CO₂Me, I) | Amines (isobutylamine, morpholine, benzylamine, diethylamine, trifluoroethylamine) | 5-position | 3–8% |

| Electron-Donating (OMe) | Amines (isobutylamine, morpholine, benzylamine, diethylamine, trifluoroethylamine) | 3-position | 0% |

| Electron-Donating (Me) | Amines (isobutylamine, morpholine, benzylamine, diethylamine, trifluoroethylamine) | 3-position | 8–14% |

Data compiled from search result acs.org. Note: This table reflects regioselectivity on 2-substituted 3,5-dichloropyrazines, providing analogous insights into factors influencing regioselectivity on dichloropyrazine systems.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, widely applied in the functionalization of halogenated heteroarenes like this compound. This compound has been shown to undergo efficient mono-Suzuki-Miyaura coupling reactions. google.com.pg This selectivity for mono-coupling is often observed in dihalogenated heterocycles, where careful control of reaction conditions, catalyst, and ligand can favor the substitution of one halogen over the other.

Studies on related dichlorinated heterocycles, such as 2,5-dichloropyridine and 2,5-dichloropyrimidine, have demonstrated that ligand-free conditions can enable site-selective cross-coupling, specifically favoring the C5 position. nih.gov While this finding is on analogous systems, it suggests the potential for achieving regiocontrol in the Suzuki coupling of this compound through careful selection of reaction parameters.

Research on substituted 2,5-dihalogenated pyrazines, such as 3-chloro-2,5-dimethylpyrazine (B41552) and 2,5-dibromo-3,6-dimethylpyrazine, further illustrates the applicability of Suzuki coupling to this class of compounds. rsc.orgresearchgate.net These studies highlight that the presence of other substituents on the pyrazine ring can influence the reactivity and potentially the regioselectivity of the coupling reaction. For instance, microwave irradiation has been found to be valuable for substrate activation in the Suzuki coupling of substituted pyrazines, speeding up the reaction. rsc.orgresearchgate.net

While specific detailed studies on the scope and limitations of Suzuki-Miyaura coupling with various boronic acids or esters on this compound are not extensively detailed in the provided results, the general reactivity of 2,5-dihalogenated pyrazines in this transformation is established.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a widely used palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction is applicable to halopyrazines, providing a route to functionalized aminopyrazines. thieme-connect.de While specific detailed examples of Buchwald-Hartwig amination applied directly to this compound were not prominently found in the provided search results, the general methodology has been successfully employed for the amination of other halopyrazines and hetaryl halides. google.com.pgrsc.orgnih.gov

A review mentions the palladium-catalyzed amination of aryl and hetaryl halides with low catalyst loading, demonstrating the coupling of chloropyrazine with n-octylamine. rsc.org This indicates that the chloro group on a pyrazine ring can be activated towards Buchwald-Hartwig type amination. The successful application of Buchwald-Hartwig chemistry to a 6-bromopyrazine scaffold further supports the potential for this transformation with this compound. nih.gov

The regioselectivity in the amination of dihalopyrazines would likely depend on the reaction conditions, the nature of the amine, and the catalyst system employed, similar to observations in other cross-coupling reactions of dihaloheteroarenes.

Oxidative Coupling Reactions

Oxidative coupling reactions involve the formation of a new bond between two molecules through an oxidative process, often catalyzed by transition metals. While the provided search results mention various coupling reactions of pyrazines, including C-H coupling mdpi.com and reductive coupling to form bipyrazines nih.govbeilstein-journals.org, specific examples of oxidative coupling of this compound or its derivatives were not detailed.

Iron-catalyzed C-H coupling of pyrazines has been reported, indicating that pyrazine systems can participate in oxidative coupling processes. mdpi.com However, the direct oxidative coupling of this compound, which would likely involve C-C bond formation between two molecules of this compound or between this compound and another coupling partner under oxidative conditions, was not specifically described in the search results.

Other Advanced Chemical Transformations

Beyond the common cross-coupling reactions, this compound and its derivatives can undergo other transformations, including oxidation and reduction reactions, to yield a variety of functionalized compounds.

Oxidation Reactions of this compound Derivatives

Oxidation of pyrazine derivatives can occur at the nitrogen atoms, leading to the formation of N-oxides. Studies have shown that chlorinated pyrazines, including 2,6-dichloropyrazine (B21018) (an isomer of this compound) and 3-chloro-2,5-dimethylpyrazine (a derivative of this compound), can be oxidized to their corresponding N-oxides using oxidants like dimethyldioxirane (B1199080) or hydrogen peroxide with specific catalytic systems. researchgate.netciac.jl.cn

The oxidation of 2,6-dichloropyrazine with H₂O₂ in the presence of a protonated peroxotungstate catalyst immobilized on a magnetic support has been reported to yield the corresponding N-oxide in good to excellent yields. ciac.jl.cn Similarly, oxidation of 3-chloro-2,5-dimethylpyrazine with dimethyldioxirane has been studied, indicating the feasibility of N-oxidation for substituted this compound systems. researchgate.net

These findings suggest that this compound derivatives can be selectively oxidized to their N-oxides, which can alter their electronic properties and open up possibilities for further chemical transformations.

Reduction Reactions of this compound Derivatives

Reduction reactions of this compound derivatives can involve the transformation of the chlorine substituents or other functional groups present on the molecule. Reductive dehalogenation, where the chlorine atoms are replaced by hydrogen, is a possible reduction pathway. This type of transformation has been observed in the context of using a dicyanopyrazine derivative as a photoredox catalyst for reductive dehalogenation. rsc.orgrsc.org

Reductive coupling, leading to the formation of dimeric products, is another type of reduction reaction relevant to halopyrazines, as seen in the synthesis of 2,2'-bipyrazine (B159260) from 2-halopyrazines. nih.govbeilstein-journals.org While this specific example is for homocoupling of a monohalogenated pyrazine, it illustrates the potential for reductive transformations of the halogen substituents.

Reduction of other functional groups on this compound derivatives is also possible depending on the nature of the substituent and the reducing agent used. For instance, a nitro group on a 2,6-bis(pyrazol-1-yl)pyrazine derivative was reduced to an amino group using iron powder. whiterose.ac.uk While not directly on a this compound derivative, this exemplifies the potential for selective reduction of other functionalities in the presence of the chlorinated pyrazine core.

The specific outcome of reduction reactions on this compound derivatives is highly dependent on the reducing agent and reaction conditions, allowing for selective transformations based on the desired product.

Computational and Theoretical Investigations of 2,5 Dichloropyrazine

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical analysis provides a theoretical framework to explore the electronic properties of 2,5-dichloropyrazine, offering insights into its potential reactivity. These methods delve into the distribution of electrons within the molecule and how this distribution influences interactions with other chemical species.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in predicting a molecule's reactivity. The HOMO represents the energy level of the most accessible electrons for donation, while the LUMO represents the lowest energy level available for accepting electrons. The energy difference between the HOMO and LUMO, known as the band gap or HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy for electronic transitions to occur, facilitating interactions with other molecules.

Studies on related dichloropyrazine derivatives and other chlorinated heterocycles highlight the importance of LUMO and LUMO+1 in correlating with electrophilic reactivity, particularly in nucleophilic substitution reactions wuxiapptec.com. For example, in some chlorodiazines and chloropyridines, the LUMO or LUMO+1 orbitals have significant lobes centered on the carbon atoms involved in C-Cl bonds, indicating these as potential sites for nucleophilic attack wuxiapptec.com. The energy and spatial distribution of these frontier molecular orbitals (FMOs) are crucial for understanding and predicting the site and rate of reactions wuxiapptec.com.

Fukui Functions and Electrophilic/Nucleophilic Attack Sites

Fukui functions are reactivity indices that arise from conceptual DFT and are used to predict the most reactive sites in a molecule towards electrophilic, nucleophilic, or radical attack. These functions quantify the change in electron density at each atomic site upon gaining or losing an electron. The site with the largest Fukui function value for nucleophilic attack () is the most susceptible to electrophilic attack, while the site with the largest value for electrophilic attack () is most likely to be attacked by a nucleophile.

Studies on related dichlorinated aromatic systems, such as 3-amino-2,5-dichloropyridine, have utilized Fukui functions to identify reactive regions researchgate.netscispace.comingentaconnect.comdntb.gov.ua. These analyses help in understanding the regioselectivity observed in chemical reactions, such as nucleophilic aromatic substitution (SNAr) reactions researchgate.netacs.org. For instance, computational rationale based on the Fukui index at the reacting centers has been used to explain why, in some substituted dichloropyrazines, nucleophilic attack occurs preferentially at specific positions depending on the nature of other substituents (electron-withdrawing or electron-donating) on the pyrazine (B50134) ring researchgate.netacs.org.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the electrophilic and nucleophilic sites of a molecule. The MEP surface depicts the potential energy of a proton at various points around the molecule. Red regions typically indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent areas of positive electrostatic potential, prone to nucleophilic attack. Green regions indicate a potential close to zero.

MEP mapping provides vital data regarding electrostatic interactions between molecules and helps identify reactive sites based on the distribution of charges researchgate.net. Studies on various chlorinated heterocyclic compounds have employed MEP analysis to understand their reactive regions researchgate.netingentaconnect.comcsic.essemanticscholar.orgmdpi.com. The MEP surface can reveal the nuanced variation of total electron density and highlight regions of strong repulsion or pronounced attraction csic.es. This visualization aids in understanding how a molecule will interact with an approaching charged species or a molecule with a significant dipole moment.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to investigate the delocalization of electron density within a molecule, providing insights into intramolecular interactions, charge transfer, and bond stability. NBO analysis transforms the delocalized molecular orbitals into localized bond orbitals, lone pairs, and antibonding orbitals. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, particularly the second-order perturbation energy (), the strength of electron delocalization and hyperconjugative effects can be estimated.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules, as well as investigating reaction mechanisms and pathways. DFT calculations can provide information about the energetics of reactions, the structures of transition states, and the feasibility of different reaction routes.

DFT studies have been extensively applied to investigate the reaction mechanisms of chlorinated aromatic and heteroaromatic compounds, including nucleophilic aromatic substitution (SNAr) reactions researchgate.netacs.orgvulcanchem.com. These studies can determine the reaction pathway, transition state structures, regioselectivity, and the effects of substituents and solvents researchgate.net. For this compound, DFT can be used to model how nucleophiles or other reactants interact with the molecule, the energy barriers involved, and the resulting products.

For instance, DFT studies have been used to suggest that electron-withdrawing groups, such as chlorine atoms, can stabilize transition states in SNAr reactions, influencing regioselectivity . Computational studies have also indicated that the presence of an electron-withdrawing group on a pyrazine ring can direct nucleophilic attack to specific positions due to increased electrophilicity .

Elaboration of Reaction Hypersurfaces and Transition States

DFT calculations allow for the exploration of the potential energy surface (PES) of a reaction, identifying minima corresponding to reactants, intermediates, and products, and saddle points corresponding to transition states. Transition states are critical points on the PES that represent the highest energy point along the minimum energy pathway connecting reactants and products. Characterizing transition states provides crucial information about the energy barrier of a reaction, which is directly related to its rate.

DFT studies can be used to calculate the activation energy barriers for different possible reaction pathways involving this compound jlu.edu.cn. By locating and characterizing the transition state structures, researchers can gain insights into the molecular rearrangements and bond changes that occur during the reaction. For example, in the photochemical chlorination of 2-chloropyridine (B119429), DFT calculations were used to study the reaction mechanism and calculate the activation energies leading to different dichloropyridine isomers, including 2,5-dichloropyridine (B42133) jlu.edu.cn. The structure of the transition state can provide information about the concerted or stepwise nature of a reaction jlu.edu.cn.

The study of reaction hypersurfaces and transition states using DFT is essential for a comprehensive understanding of the reactivity of this compound and for designing synthetic strategies involving this compound.

Stereochemical and Regioselectivity Predictions

Computational studies, often employing DFT, are valuable tools for predicting the stereochemical and regiochemical outcomes of reactions involving halogenated aromatic and heteroaromatic compounds. While specific computational predictions for the stereochemistry of this compound reactions were not extensively detailed in the examined literature, studies on related dichloropyrazines and dichloropyridines provide relevant insights into the factors influencing selectivity.

Research on the regioselective nucleophilic aromatic substitution (SNAr) reactions of 2-substituted 3,5-dichloropyrazines has shown that the nature of the substituent at the 2-position significantly influences the preferred site of nucleophilic attack. When an electron-withdrawing group (EWG) is present at the 2-position, nucleophilic attack is favored at the 5-position. Conversely, an electron-donating group (EDG) at the 2-position directs the attack primarily to the 3-position. researchgate.netnih.govacs.org These studies often utilize computational rationale based on parameters like the Fukui index to explain the observed regioselectivity. researchgate.netnih.govacs.org Although this compound is symmetrically substituted, computational analysis could still be applied to predict the regioselectivity of reactions involving asymmetric reagents or under specific reaction conditions.

Computational modeling, such as DFT, can be used to predict reactive sites in electron-deficient aromatic rings, which is relevant to understanding the regioselectivity of substitution reactions in compounds like this compound.

Solvation Effects in Computational Models

Solvation effects play a significant role in chemical processes that occur in solution, influencing molecular properties and reaction outcomes. Computational models are employed to account for these effects in theoretical studies. Two primary approaches for modeling solvation computationally are implicit and explicit solvation models. researchgate.netnih.gov Implicit models represent the solvent as a continuous medium with specific dielectric properties surrounding the solute molecule, while explicit models include individual solvent molecules in the calculations. researchgate.net

Studies on related compounds, such as 3-amino-2,5-dichloropyridine, have investigated the effect of various solvents on electronic properties and spectroscopic characteristics using DFT approaches and solvation models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). dntb.gov.uaresearchgate.netdntb.gov.uaunn.edu.ng These studies demonstrate how computational methods can be used to understand the influence of the solvent environment on molecular behavior. The estimated values for molecular orbitals in different solvents can reflect electron stimulation properties. researchgate.netunn.edu.ng For this compound, considering solvation effects in computational models would be crucial for accurately predicting its behavior and reactivity in solution-phase reactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds, and their relative energies. Molecular dynamics (MD) simulations, on the other hand, simulate the time-dependent behavior of molecular systems, providing insights into their dynamic properties and conformational changes over time. researchgate.netacs.orgacs.org

While specific detailed computational studies focusing solely on the conformational analysis or molecular dynamics simulations of this compound were not prominently found in the reviewed literature, these techniques are broadly applicable to understanding the flexibility and preferred conformations of molecules. For instance, conformational analysis and MD simulations are used to study the dynamics and structural changes of various organic molecules and biomolecules. researchgate.netacs.orgacs.orgresearchgate.net Applying these methods to this compound could provide valuable information about its flexibility, potential low-energy conformers, and how its conformation might be influenced by temperature or environment. Studies on related pyrazine derivatives sometimes involve conformational analysis as part of a broader spectroscopic or reactivity study. conicet.gov.ar

Spectroscopic Property Predictions via Quantum Mechanics

Quantum mechanical calculations, particularly using DFT, are extensively used to predict various spectroscopic properties of molecules, allowing for comparison with experimental data and aiding in spectral interpretation. tandfonline.commahendrapublications.commdpi.comnaturalspublishing.comscholarsportal.info

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Computational methods are powerful tools for calculating vibrational frequencies, which can be directly compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.nettandfonline.commahendrapublications.comnaturalspublishing.comscholarsportal.inforesearchgate.netscispace.comnanoient.orgnipne.ro These calculations help in assigning experimental vibrational bands to specific molecular motions. mahendrapublications.comresearchgate.netnanoient.org

Studies on pyrazine derivatives and related halogenated heterocycles demonstrate the application of DFT methods, often with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p), 6-31G(d)), to calculate harmonic vibrational frequencies, infrared intensities, and Raman activities. mahendrapublications.comnaturalspublishing.comresearchgate.netnanoient.orgnipne.ro Comparing calculated frequencies (often scaled to match experimental values more closely) with observed spectra provides a robust method for validating theoretical models and understanding the vibrational modes of the molecule. mahendrapublications.comresearchgate.netscispace.comnanoient.orgnipne.ro For this compound, such calculations would predict its IR and Raman spectra, aiding in its experimental identification and characterization.

UV-Visible Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic excitation energies and intensities, which correspond to the absorption bands observed in Ultraviolet-Visible (UV-Vis) spectra. researchgate.netnih.govdntb.gov.uatandfonline.commdpi.comnaturalspublishing.comfaccts.denih.gov

TD-DFT calculations can determine the low-lying excited states of a molecule and predict the wavelengths and oscillator strengths of electronic transitions. researchgate.netdntb.gov.uamdpi.comnaturalspublishing.com Studies on related dichloropyrazine and other aromatic and heteroaromatic compounds have successfully employed TD-DFT, often in conjunction with solvation models, to simulate UV-Vis spectra and understand the nature of electronic transitions (e.g., π → π*). researchgate.netdntb.gov.uamdpi.comnaturalspublishing.comfaccts.de Applying TD-DFT to this compound would allow for the prediction of its UV-Vis absorption characteristics, which can be compared with experimental measurements.

NMR Chemical Shift Calculations (GIAO Method)

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts computationally is a valuable aid in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR shielding constants, which are then converted to chemical shifts relative to a standard reference compound like Tetramethylsilane (TMS). dntb.gov.uaresearchgate.netunn.edu.ngfaccts.debldpharm.comjyu.fisigmaaldrich.com

GIAO calculations, typically performed at the DFT level of theory with appropriate basis sets, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. unn.edu.ngfaccts.debldpharm.comjyu.fi Studies on various organic molecules, including heterocyclic compounds, have demonstrated good correlation between GIAO-calculated NMR shifts and experimental values. unn.edu.ngbldpharm.comjyu.fi While a specific study detailing GIAO calculations for this compound was not found in the provided snippets, the method is well-established and applicable to this type of molecule. faccts.debldpharm.com Performing GIAO calculations for this compound would predict its ¹H and ¹³C NMR spectra, assisting in the interpretation of experimental NMR data and confirming its molecular structure.

Applications of 2,5 Dichloropyrazine in Advanced Materials and Catalysis

Utilization in Polymer Chemistry and Material Science

The incorporation of 2,5-dichloropyrazine into polymer structures and materials leverages its rigid aromatic core and reactive chlorine atoms, enabling the synthesis of materials with tailored properties. It is relevant in the field of materials science, particularly concerning halogen compounds. 001chemical.com, molcore.com

Precursor for Specialty Polymers and Coatings

While information directly linking this compound as a precursor for specialty polymers and coatings is limited in the provided search results, related dichloropyridine isomers have been identified for such applications. For instance, 2,5-dichloropyridine (B42133) is noted for its contribution to developing specialty polymers and coatings, enhancing chemical resistance and durability. Coatings incorporating this related compound have demonstrated improved resistance to solvents and weathering, suggesting a potential parallel for this compound in similar applications.

Role in Coordination Polymers and Supramolecular Networks

This compound and its derivatives play a role in the formation of coordination polymers and supramolecular networks. rsc.org, bldpharm.com, researchgate.net, researchgate.net These structures are formed through the self-assembly of molecular components via non-covalent interactions, such as hydrogen bonds and halogen bonds, in addition to coordination bonds with metal centers. mdpi.com, researchgate.net, researchgate.net, mdpi.com Coordination polymers based on alkaline-earth metals utilizing a pyrazine-2,5-dicarboxylic acid ligand, a derivative of pyrazine (B50134), have been synthesized and exhibit various structural topologies. rsc.org Chloro-substituted pyrazin-2-amine ligands, including those with chlorine atoms at the 3,5-positions, form 1D and 2D coordination polymers with copper(I) bromide, mediated by a combination of halogen and hydrogen bonding. researchgate.net, mdpi.com

Halogen Bonding Interactions in Solid-State Structures

Halogen bonding is a significant non-covalent interaction involved in the formation and stabilization of solid-state structures incorporating halogenated pyrazines. mdpi.com, researchgate.net, rsc.org, researchgate.net, mdpi.com In coordination polymers involving dihalopyridines (structurally related to dichloropyrazine) and copper(I) halide salts, C-X···A–Cu halogen bonds (where X is a halogen and A is a halide anion) are observed, linking the metal complexes into 3D supramolecular networks. mdpi.com, researchgate.net, rsc.org These interactions can be stronger than C-X···X'–C interactions between two halogenated ligands. mdpi.com, researchgate.net The presence and nature of halogen bonding can influence the resulting crystal structure and even lead to the formation of different polymorphs, as seen in copper(II) chloride complexes with dihalopyridines where competition exists between Cu⋯Cl semi-coordinate bonds and C–X⋯Cl–Cu halogen bonding interactions. rsc.org, rsc.org Cooperative halogen bonding between C–Cl∙∙∙Cl–C and C–Cl∙∙∙Br–Cu contacts has been observed in coordination polymers of chloro-substituted pyrazin-2-amines with copper(I) bromide, with distances shorter than the sum of the van der Waals radii. mdpi.com

Influence of Ligand Electronic Structure on Coordination

The electronic structure of the pyrazine-based ligand influences its coordination behavior and the resulting network structure in coordination polymers. For instance, in coordination complexes with chloro-substituted pyrazin-2-amine ligands and copper(I) bromide, the absence of a C6-chloro substituent in certain ligands favored N1–Cu coordination over N4–Cu. mdpi.com The mode of coordination and the pyrazine ring substituents affect the pattern of hydrogen bonds and halogen bonds within these supramolecular structures. mdpi.com Studies on related systems, such as copper(II) bromide complexes with 3,5-dichloropyridine (B137275), show the coordination environment around the metal ion and the orientation of the pyridine (B92270) ring relative to the coordination plane. iucr.org

Integration into Electron Luminescent Materials and Organic Semiconductors

Pyrazine-containing moieties are of interest for integration into electron luminescent materials and organic semiconductors. google.com, tue.nl, researchgate.net, researchgate.net Electron-deficient azaheterocycles like pyrazine can be used as electron-attracting components in π-conjugated structures, which can induce luminescence properties through intramolecular charge transfer (ICT). researchgate.net While the direct use of this compound in polypyrazine synthesis via organometallic dehalogenation polycondensation has been reported as challenging, pyrazine derivatives, including those with chloro substituents, are explored as building blocks for organic electronics. tue.nl, researchgate.net Heteroacenes, including dithienopyrazines which can be synthesized from halogenated pyrazines, are utilized as building blocks in organic semiconductors for applications in organic electronics due to their tunable properties and stability. researchgate.net Dichloropyridine isomers, structurally related to dichloropyrazine, are also gaining traction as precursors for organic semiconductors, such as in electron-transport layers for perovskite solar cells and hole-blocking materials in OLEDs. pmarketresearch.com

Role in Photocatalysis and Photoredox Chemistry

Pyrazine derivatives, including dicyanopyrazines, have demonstrated potential as photoredox catalysts. rsc.org, researchgate.net, rsc.org, nih.gov These organic photocatalysts can be synthesized from available starting materials. researchgate.net Dicyanopyrazines with a push-pull arrangement have shown tunable photoredox catalytic activity in various chemical transformations. rsc.org, rsc.org, nih.gov The photochemistry of related dicyanopyrazines indicates that the lowest unoccupied molecular orbital (LUMO) is localized in the pyrazine core. researchgate.net Structural modifications of these pyrazine-based catalysts, such as altering the electron donor or acceptor parts, can influence their properties and catalytic performance. rsc.org, rsc.org While the search results primarily highlight dicyanopyrazine derivatives in photoredox catalysis, the pyrazine core in this compound suggests potential for its exploration or the development of its derivatives for similar photocatalytic applications. Some sources broadly list this compound under applications like photoredox catalysis. , ambeed.com

Pyrazine Derivatives as Organic Photocatalysts

Pyrazine derivatives, including dicyanopyrazine (DPZ) and its substituted forms, have emerged as a promising class of organic photocatalysts. These molecules can absorb visible light and initiate various chemical transformations through photoredox catalysis. The design of these photocatalysts often involves incorporating electron-donating and electron-withdrawing groups onto the pyrazine core to tune their electronic and photophysical properties fishersci.ptuni.lunih.gov. Dicyanopyrazine derivatives, for instance, are described as push-pull chromophores with intramolecular charge-transfer characteristics, making them effective visible-light-absorbing photocatalysts uni.lunih.gov.

Research has demonstrated the efficacy of dicyanopyrazine derivatives in several photoredox reactions, often exhibiting performance comparable to or even superior to that of some organometallic catalysts fishersci.ptuni.lu. The ease of synthesis and structural modifiability of pyrazine-based catalysts are highlighted as key advantages fishersci.ptuni.lu. While this compound itself may not be the most frequently cited catalyst within this specific subfield, its structural relationship to active pyrazine photocatalysts suggests its potential as a precursor for synthesizing more complex pyrazine-based catalytic structures or as a subject of study to understand the effect of halogen substitution on photocatalytic properties. For example, the synthesis of 3,5-dichloropyrazine-2,6-dicarbonitrile, a dicyanopyrazine isomer, involves a dichloropyrazine scaffold fishersci.pt.

Mechanisms of Photocatalytic Degradation

The mechanisms by which photocatalysts, including pyrazine derivatives, facilitate the degradation of organic pollutants typically involve the generation of reactive species upon light irradiation. When a photocatalyst absorbs photons with sufficient energy, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind holes (h⁺) in the VB wikipedia.orgwikipedia.orguni.lufishersci.com. These photogenerated electron-hole pairs can then participate in redox reactions with species in the surrounding medium, such as water and dissolved oxygen.

A common pathway involves the reaction of holes with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH) wikipedia.orgwikipedia.orguni.lu. Simultaneously, the photogenerated electrons can reduce molecular oxygen (O₂) to form superoxide (B77818) radical anions (O₂•⁻) wikipedia.orgwikipedia.orguni.lu. These reactive oxygen species (ROS), particularly •OH and O₂•⁻, are potent oxidants that can attack and mineralize organic molecules through a series of complex reactions wikipedia.orgfishersci.com.

In the context of pyrazine-based photocatalysts, studies on the degradation of organic dyes like Rhodamine B (RhB) and Methylene Blue (MB) have been reported using metal-pyrazine frameworks uni.lu. The photocatalytic activity in such systems is attributed to the generation of electron-hole pairs and subsequent formation of ROS, leading to the degradation of the dye molecules uni.lu. While specific data on this compound in photocatalytic degradation mechanisms were not extensively detailed in the search results, the general principles of photocatalytic degradation mediated by pyrazine frameworks are well-established and involve these radical species.

Table 1: Reactive Oxygen Species Involved in Photocatalytic Degradation

| Species | Chemical Formula | Role in Degradation |

| Hydroxyl Radical | •OH | Potent oxidant, attacks organic pollutants |

| Superoxide Anion | O₂•⁻ | Can react further to form other ROS |

| Singlet Oxygen | ¹O₂ | Can participate in oxidative pathways |

Mechanistic studies on dicyanopyrazine photocatalysts have indicated both electron transfer and energy transfer pathways, with the generation of superoxide anion or singlet oxygen as active species, depending on the reaction conditions wikipedia.org.

Hydrogen Evolution and Water Reduction Catalysis

The development of efficient catalysts for hydrogen evolution and water reduction is crucial for sustainable energy technologies. Pyrazine-containing compounds have been explored in this area, often as ligands in metal complexes or as components of organic frameworks. The presence of nitrogen atoms in the pyrazine ring allows for coordination with metal centers, which can play a key role in catalytic processes.

Studies on cobalt complexes with pyrazine ligands have investigated their activity in electro- and photocatalytic hydrogen generation from water wikipedia.orgwikipedia.orgnih.gov. The positioning of pyrazine donors on the ligand scaffold has been shown to significantly impact the observed catalytic activity wikipedia.orgwikipedia.org. These studies highlight the influence of the pyrazine moiety on the electronic structure and redox properties of the metal complex, which are critical for efficient proton reduction wikipedia.orgnih.gov.

Applications in Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) reactions are valuable synthetic tools that allow for the formation of new carbon-carbon or carbon-heteroatom bonds directly from C-H bonds, often under oxidative conditions cenmed.comwikipedia.org. This approach offers advantages in terms of atom economy and reduced waste compared to traditional methods that require pre-functionalized substrates wikipedia.org.

Pyrazine derivatives, particularly dicyanopyrazine catalysts, have been successfully applied in visible-light-induced CDC reactions fishersci.ptuni.lunih.goviiab.mefishersci.nl. These photocatalysts can facilitate the oxidative coupling of various substrates, demonstrating good catalytic efficiency and broad substrate scope uni.lu. The mechanism typically involves single-electron transfer processes mediated by the photoexcited pyrazine catalyst uni.lu.

Specific examples of CDC reactions catalyzed by dicyanopyrazine derivatives include the coupling of N-tetrahydroisoquinolines and N-itaconimides fishersci.ptuni.lu. The catalytic activity of these pyrazine-based organic photocatalysts has been noted as outstanding in several cases uni.lu. While the direct involvement of this compound as a catalyst in CDC reactions was not explicitly detailed, its structure as a substituted pyrazine suggests potential for exploration in this area, possibly as a ligand in metal-catalyzed CDC or as a scaffold for developing new organic photocatalysts for such transformations. Notably, 2,5-dichloropyridine, a related diazine, has been used in cross-coupling reactions suprabank.orgfishersci.nl.

pH-Controlled Photooxygenation Reactions

Photooxygenation reactions, which involve the incorporation of oxygen atoms into organic molecules using light energy, can be mediated by photocatalysts. Pyrazine derivatives have been investigated for their role in such transformations, with some studies highlighting the ability to control the reaction outcome by adjusting the pH.

Dicyanopyrazine photocatalysts have been employed in the aerobic photooxygenation of indoles fishersci.ptuni.luwikipedia.orgiiab.mefishersci.nl. These reactions can afford valuable bio-active compounds wikipedia.org. A key finding in these studies is that the electrochemical properties and, consequently, the catalytic behavior of the dicyanopyrazine photocatalyst can be tuned by switching the reaction pH and utilizing different inorganic salts as additives wikipedia.org.

The mechanism of these pH-controlled photooxygenation reactions can proceed through different pathways, including electron transfer with the generation of superoxide anion or energy transfer via singlet oxygen, depending on the specific conditions wikipedia.org. This demonstrates the versatility of pyrazine-based photocatalysts in mediating selective oxidative transformations under controlled environments. Although the specific role of this compound in pH-controlled photooxygenation was not found in the provided information, the studies on dicyanopyrazine derivatives indicate the potential for substituted pyrazines to be utilized in such controlled photocatalytic oxidation processes.

Table 2: Examples of Reactions Catalyzed by Pyrazine Derivatives

| Reaction Type | Pyrazine Catalyst Examples | Key Features |

| Photocatalytic Degradation | Metal-pyrazine frameworks, Dicyanopyrazine derivatives | Generation of ROS, Degradation of organic dyes |

| Hydrogen Evolution/Water Reduction | Cobalt-pyrazine complexes, Pyrazine-incorporated graphdiyne | Metal-free or metal-ligand cooperative catalysis |

| Cross-Dehydrogenative Coupling | Dicyanopyrazine derivatives | Formation of C-C/C-heteroatom bonds from C-H |

| pH-Controlled Photooxygenation | Dicyanopyrazine derivatives | pH-tunable reactivity, Indole oxygenation |

Advanced Research in Medicinal Chemistry and Agrochemicals Excluding Dosage/administration

2,5-Dichloropyrazine as a Synthetic Intermediate for Bioactive Compounds

The strategic use of this compound as a starting material or intermediate facilitates the synthesis of a broad spectrum of bioactive molecules. The reactivity of the chlorine atoms allows for selective functionalization, enabling the creation of complex molecular scaffolds found in many biologically active compounds.

This compound and related dichlorinated pyrazines serve as key intermediates in the synthesis of kinase inhibitors. For instance, 2,6-dichloropyrazine (B21018) has been employed in the preparation of pyrazine (B50134) and pyridino compounds that function as inhibitors of ATR kinase. made-in-china.com Furthermore, research exploring 2(1H)-pyrazinone derivatives, which can be accessed through intermediates like 2,5-dihalo-3-benzyloxypyrazine, has demonstrated their potential as inhibitors of protein kinases, enzymes critically involved in various cellular processes and disease states, including cancer. researchgate.net

While the antiviral drug Favipiravir, a pyrazine-containing compound, is typically synthesized from precursors such as 2-aminopyrazine (B29847) or 3-aminopyrazine-2-carboxylic acid via intermediates like 3,6-dichloropyrazine-2-carbonitrile (B1371311), the broader class of pyrazine derivatives encompasses compounds with antiviral properties. mdpi.com, researchgate.net, nih.gov The synthetic versatility offered by halogenated pyrazines like this compound suggests its potential, directly or indirectly, in the development of novel antiviral scaffolds.

Pyrazine-based compounds, many of which can be synthesized using intermediates like this compound, are recognized for their diverse biological activities, including potential as anti-cancer and anti-inflammatory agents. nih.gov The pyrazine ring is a prevalent scaffold in numerous therapeutic agents, underscoring its significance in medicinal chemistry. nih.gov Although specific examples detailing the direct synthesis of anti-cancer or anti-inflammatory agents solely from this compound were not extensively provided in the search results, its established role as a versatile intermediate for bioactive pyrazines supports its relevance in these areas of research. nbinno.com, nih.gov Studies on other dichlorinated heterocyclic systems, such as 3,5-dichloropyridine (B137275) derivatives, have indicated their potential as anti-inflammatory agents through the inhibition of inflammatory pathways. acs.org, nih.gov

Pyrazine derivatives exhibit a range of antimicrobial activities, including antifungal and antibacterial effects. nih.gov, ijrpc.com For example, 3,5-dichloropyrazin-2(1H)-one, a related structural analog, has demonstrated fungicidal activity against the human fungal pathogen Candida albicans. ijrpc.com While the search results did not provide detailed synthetic routes to specific antifungal or antimicrobial compounds directly from this compound, its established use as a general intermediate for synthesizing bioactive pyrazines highlights its potential in the discovery and development of new agents to combat microbial infections. nbinno.com, nih.gov Research involving other compounds containing dichlorophenyl moieties has also shown significant antimicrobial and antifungal activities, suggesting that the presence of chlorine atoms on an aromatic or heteroaromatic ring can contribute to these properties. imtm.cz

Pyrazine-based alkaloids, a class of naturally occurring compounds with various biological activities, can be synthesized through different chemical routes. While some biomimetic syntheses of 2,5-disubstituted pyrazine alkaloids involve the homodimerization of α-amino aldehydes, other approaches utilize halogenated pyrazines as key intermediates. mdpi.com For instance, 2,5-dibromopyrazine, a close analog of this compound, has been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct pyrazine bisindoles, which are structurally related to certain pyrazine alkaloids. mdpi.com, rsc.org The reactivity of the halogen atoms in this compound makes it a suitable precursor for similar coupling reactions, offering a route towards the synthesis of natural product mimetics and analogs with the pyrazine core.

Development of Antifungal and Antimicrobial Compounds

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and agrochemistry for understanding how structural modifications to a lead compound influence its biological activity. For this compound derivatives, SAR investigations aim to elucidate the relationship between the chemical structure and the observed biological effects.

Correlation Between Molecular Structure and Biological Activity

SAR studies involving pyrazine derivatives typically focus on the impact of substituents on the pyrazine ring on their interaction with biological targets. nih.gov The position and nature of substituents, including the chlorine atoms in this compound and groups introduced through their replacement, play a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties. nbinno.com

While extensive detailed SAR studies focused exclusively on a broad range of this compound derivatives were not prominently detailed in the search results, research on related dichlorinated heterocyclic systems, such as 3,5-dichloropyridine derivatives, provides valuable insights. acs.org, nih.gov These studies have shown that the position of the chlorine atoms and the characteristics of other substituents significantly influence the activity against biological targets like the P2X7 receptor. acs.org, nih.gov The inherent reactivity of this compound allows for the systematic synthesis of libraries of derivatives with controlled structural variations, facilitating comprehensive SAR analysis. nbinno.com By modifying the groups attached to the pyrazine core, researchers can explore the impact of electronic, steric, and lipophilic properties on biological activity, guiding the design of more potent and selective agents. primescholars.com The strategic functionalization of the this compound scaffold through various coupling and substitution reactions is essential for probing the chemical space around this core structure and identifying key structural determinants of biological activity. nbinno.com

Here is a summary of some compounds mentioned and their potential applications:

| Compound Name | Potential Application |

| This compound | Synthetic Intermediate |

| 2,6-Dichloropyrazine | Synthesis of ATR kinase inhibitors, Agrochemicals |

| 3,6-Dichloropyrazine-2-carbonitrile | Intermediate in Favipiravir synthesis |

| 2,5-Dibromopyrazine | Intermediate in synthesis of pyrazine bisindoles |

| 3,5-Dichloropyrazin-2(1H)-one | Fungicidal activity |

| Favipiravir | Antiviral agent |

Development of Agrochemicals from this compound

This compound is recognized as a valuable intermediate in the synthesis of various agrochemicals, including insecticides, herbicides, and fungicides.

This compound is used as an intermediate in the development of pyridine (B92270) insecticides. Similarly, 2,5-dichloropyridine (B42133), a related chlorinated heterocycle, is a valuable intermediate for the production of agrochemicals such as herbicides and insecticides. The demand for dichloropyridine isomers, including 2,5-dichloropyridine, is influenced by the need for advanced formulations to address issues like weed resistance in crops.

While specific details on the direct conversion of this compound into commercial insecticides or herbicides are limited in the provided results, its role as a building block in the synthesis of such compounds is established. The synthesis of 2,5-dichloropyridine, which serves as an intermediate for herbicides and insecticides, can be achieved through various methods, including the chlorination of 2-chloropyridine (B119429) or 2-aminopyridine.

Pyrazine derivatives, including chlorinated ones, have been investigated for their fungicidal activity. For example, 3,5-dichloropyrazin-2(1H)-one has shown fungicidal activity against the human fungal pathogen Candida albicans. Dichlorodicyanopyrazine, a pyrazine ring substituted with chlorine and cyano groups, is primarily utilized in agrochemicals, particularly as a fungicide and herbicide, due to its ability to inhibit specific biochemical pathways in target organisms.

While the direct fungicidal activity of this compound itself is not explicitly detailed, its structural similarity to other fungicidally active chlorinated pyrazines and its use as a chemical intermediate suggest its potential in the synthesis of fungicide candidates. Research involving the synthesis and biological evaluation of pyrazole (B372694) derivatives containing 1,2,3,4-tetrahydroquinoline (B108954) has shown that some compounds exhibit good fungicidal activities, particularly against G. graminis var. tritici. Although this study focuses on pyrazole derivatives, it highlights the ongoing research into heterocyclic compounds for fungicidal applications.

The development of biopesticide formulations incorporating dichloropyridine derivatives is also being explored, indicating a broader interest in using halogenated heterocyclic compounds in environmentally conscious agrochemical solutions.

Analytical Methodologies in 2,5 Dichloropyrazine Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods offer powerful tools for elucidating the structure and electronic properties of 2,5-dichloropyrazine. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding characteristic spectra that serve as fingerprints for identification and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the molecular structure of organic compounds, including this compound. By analyzing the signals produced by atomic nuclei (such as ¹H and ¹³C) in a magnetic field, researchers can deduce the connectivity and arrangement of atoms within the molecule. Information regarding the chemical shifts, splitting patterns, and integration of signals in NMR spectra provides valuable data for confirming the presence and position of hydrogen and carbon atoms relative to the chlorine and nitrogen atoms in the pyrazine (B50134) ring. While specific NMR data for this compound is referenced in some sources bldpharm.comchemicalbook.comambeed.com, detailed spectral parameters (like specific ppm values and coupling constants) are often presented in research articles focusing on its synthesis or reactions. For instance, NMR spectroscopy is used to study prototropic equilibrium in related dichloropyrazine derivatives, highlighting its utility in understanding molecular dynamics and structure mdpi.com.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, typically involving the absorption of ultraviolet or visible light. This technique is particularly useful for analyzing compounds with conjugated systems or lone pairs of electrons, such as the π system and nitrogen atoms in this compound. The UV-Vis spectrum shows absorption bands at specific wavelengths (λmax) and with certain intensities (absorbance or molar absorptivity), which correspond to transitions between electronic energy levels. These transitions can provide information about the electronic structure and potential electronic interactions within the molecule. UV-Vis spectroscopy is mentioned as a characterization technique for related dichloropyrazine compounds naturalspublishing.com. Studies on similar molecules like 2,3-dichloropyrazine (B116531) show UV/Visible spectra data available in databases nist.gov. The effect of different solvents on the UV-Vis spectra can also be studied to understand solvent-molecule interactions and their influence on electronic transitions ingentaconnect.com.

Mass Spectrometry for Impurity Profiling and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This provides information about the molecular weight of the compound and can also be used to identify fragmentation patterns that help in structural confirmation. For this compound, mass spectrometry can confirm its molecular weight of approximately 148.98 g/mol nist.gov. Furthermore, MS, particularly hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), is invaluable for impurity profiling, allowing for the detection and identification of trace impurities in a sample bldpharm.comambeed.com. Predicted collision cross-section values for different adducts of this compound are available, which can be useful in advanced MS analyses like ion mobility-mass spectrometry uni.lu.

X-ray Diffraction (XRD) for Crystalline Structure Analysis